4-Bromo-2,6-difluorobenzaldehyde
Overview
Description
4-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related bromobenzaldehydes have been investigated for their reactivity and structural properties, which can provide insights into the behavior of this compound.
Synthesis Analysis
The synthesis of related bromobenzaldehydes involves various chemical reactions, including condensation, bromination, and esterification. For instance, 4-bromobenzaldehyde was used as a starting material to synthesize substituted pyrimidinones and hexahydropyrimidodipyrimidinediones through condensation with urea and substituted acetophenones . Another synthesis route involved the transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate through a series of reactions including bromination and hydrolysis . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes has been characterized using various spectroscopic techniques. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . A new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, with significant deviation of the Br atom from the benzene ring plane . These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Bromobenzaldehydes participate in various chemical reactions, including condensation to form Schiff bases , allylboration-Heck reactions for the synthesis of 3-methyleneindan-1-ols , and reactions with sulfadiazine to form benzenesulfonamide derivatives . The presence of the bromine atom in these compounds facilitates further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are influenced by the presence of substituents on the benzene ring. For instance, bromine substitution was found to affect the linear and third-order nonlinear optical properties of dimethoxybenzaldehydes . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, indicating the potential for diverse applications . These findings suggest that this compound may also exhibit unique physical and chemical properties suitable for advanced material applications.
Scientific Research Applications
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
4-Bromo-2,6-difluorobenzaldehyde and its derivatives, such as 2-bromobenzaldehydes, have been extensively used in synthetic chemistry. They are crucial for constructing compounds with potential biological, medicinal, and material applications. Specifically, these compounds have shown significant advancement in the past decade in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Role in Marine Algae and Radical Scavenging Activity
Bromophenols derived from marine algae, similar to this compound, have been studied for their potent DPPH radical scavenging activity. These compounds are crucial in understanding the chemical and biological properties of marine substances (Li et al., 2008).
Use in Organic Synthesis
Derivatives of this compound, such as 2-bromo-4-methylbenzaldehyde, have been instrumental in organic synthesis processes, demonstrating the versatility and importance of brominated benzaldehydes in chemical reactions (Jolad & Rajagopalan, 2003).
Catalysis in the Synthesis of Indenols and Indanones
In catalytic processes, this compound and related compounds have been used to produce indenol derivatives, which are significant in pharmaceutical and material science research (Gevorgyan, Quan, & Yamamoto, 1999).
Contribution to Environmental Microbiology
These compounds have also been studied in environmental microbiology, where their transformation by anaerobic bacteria is of interest. Understanding these processes is vital for environmental management and bioremediation strategies (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
4-Bromo-2,6-difluorobenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound is also classified as a specific target organ toxicant after single exposure, with the respiratory system being the target organ .
Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .
properties
IUPAC Name |
4-bromo-2,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVAISJIQNQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378342 | |
Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
537013-51-7 | |
Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537013-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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